molecular formula C15H20INO2 B8123573 2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide

2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide

Cat. No.: B8123573
M. Wt: 373.23 g/mol
InChI Key: QDNFYFAMBWWICW-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide is a synthetic organic compound with the molecular formula C15H20INO2 It is characterized by the presence of a cyclopropylmethoxy group, a diethylamino group, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: The cyclopropylmethoxy group can be introduced through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.

    Amination: The cyclopropylmethoxy chloride is then reacted with diethylamine to form the corresponding diethylamino derivative.

    Iodination: The final step involves the iodination of the diethylamino derivative using an iodine source, such as iodine monochloride (ICl), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzamides can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the benzamide core.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide: A closely related compound with similar structural features.

    N,N-Diethyl-4-iodobenzamide: Lacks the cyclopropylmethoxy group but shares the benzamide core and iodine atom.

    Cyclopropylmethoxybenzamide: Contains the cyclopropylmethoxy group but lacks the diethylamino and iodine substituents.

Uniqueness

2-Cyclopropylmethoxy-N,N-diethyl-4-iodo-benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group, diethylamino group, and iodine atom allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO2/c1-3-17(4-2)15(18)13-8-7-12(16)9-14(13)19-10-11-5-6-11/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNFYFAMBWWICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)I)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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